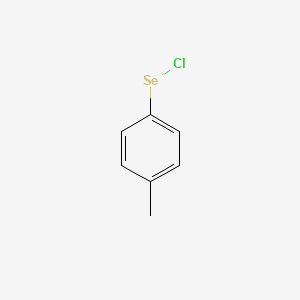
4-Methylbenzene-1-selenenyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzene-1-selenenyl chloride is an organoselenium compound with the molecular formula C7H7ClSe This compound is characterized by the presence of a selenium atom bonded to a benzene ring substituted with a methyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzene-1-selenenyl chloride typically involves the reaction of 4-methylbenzeneselenol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The general reaction scheme is as follows:
4-Methylbenzeneselenol+Thionyl chloride→4-Methylbenzene-1-selenenyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzene-1-selenenyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction Reactions: The compound can be reduced to form 4-methylbenzeneselenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution: Formation of selenenyl ethers, selenenyl amides, or selenenyl thiols.
Oxidation: Formation of selenoxides or selenones.
Reduction: Formation of 4-methylbenzeneselenol.
Scientific Research Applications
4-Methylbenzene-1-selenenyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing selenium into organic molecules, facilitating the synthesis of selenenylated compounds.
Medicinal Chemistry: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Materials Science: Utilized in the preparation of selenium-containing polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-Methylbenzene-1-selenenyl chloride involves the reactivity of the selenium atom. Selenium can participate in various chemical transformations due to its ability to form stable bonds with carbon, hydrogen, and other heteroatoms. The compound can act as an electrophile in substitution reactions, where the selenium atom facilitates the formation of new bonds with nucleophiles. Additionally, the redox properties of selenium allow it to undergo oxidation and reduction reactions, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: Similar structure but contains a sulfur atom instead of selenium.
4-Methylbenzyl chloride: Lacks the selenium atom and has a simpler structure.
4-Methylbenzeneselenol: The reduced form of 4-Methylbenzene-1-selenenyl chloride.
Uniqueness
This compound is unique due to the presence of the selenium atom, which imparts distinct chemical properties compared to its sulfur and carbon analogs. Selenium’s ability to participate in redox reactions and form stable bonds with various elements makes this compound valuable in synthetic and medicinal chemistry.
Properties
CAS No. |
52178-47-9 |
|---|---|
Molecular Formula |
C7H7ClSe |
Molecular Weight |
205.55 g/mol |
IUPAC Name |
(4-methylphenyl) selenohypochlorite |
InChI |
InChI=1S/C7H7ClSe/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3 |
InChI Key |
DAOVYJNOIRUEFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Se]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















